molecular formula C10H8F2O2 B13653409 Methyl 3-(3,4-difluorophenyl)prop-2-enoate

Methyl 3-(3,4-difluorophenyl)prop-2-enoate

Cat. No.: B13653409
M. Wt: 198.17 g/mol
InChI Key: MZOUEZAMZJVMKH-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-difluorophenyl)prop-2-enoate is a fluorinated aromatic compound featuring a propenoate ester backbone substituted with a 3,4-difluorophenyl group. This structure combines the electron-withdrawing properties of fluorine atoms with the conformational rigidity of the α,β-unsaturated ester, making it a valuable intermediate in medicinal chemistry. Fluorination at the 3,4-positions of the phenyl ring enhances metabolic stability and influences binding interactions in biological systems, a feature leveraged in the design of receptor-targeted compounds .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

methyl 3-(3,4-difluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3

InChI Key

MZOUEZAMZJVMKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Methyl 3-(3,4-difluorophenyl)acrylate can be synthesized from 3,4-difluorobenzaldehyde. The general procedure involves the reaction of 3,4-difluorobenzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium acetate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures. The product is obtained as a white solid with a high yield .

Industrial Production Methods

Industrial production of (E)-Methyl 3-(3,4-difluorophenyl)acrylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(3,4-difluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3,4-difluorophenyl)acrylic acid.

    Reduction: Formation of 3-(3,4-difluorophenyl)propanol.

    Substitution: Formation of brominated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

(E)-Methyl 3-(3,4-difluorophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(3,4-difluorophenyl)acrylate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Methyl 3-(3,4-difluorophenyl)prop-2-enoate with structurally and functionally related compounds, emphasizing differences in molecular architecture, pharmacological activity, and applications.

Structural Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Role
This compound Propenoate ester, 3,4-difluorophenyl, methyl group ~212.18 (calculated) Intermediate/precursor
(+)-SNAP-7941 Tetrahydropyrimidine core, 3,4-difluorophenyl, methoxymethyl, acetylaminophenyl-piperidine ~663.74 MCHR1 antagonist
FE@SNAP (Fluoroethylated SNAP analog) Adds 2-fluoroethyl group to SNAP-7941 backbone ~695.75 MCHR1 antagonist, PET tracer candidate
Tos@SNAP (Tosyloxyethyl SNAP analog) Tosyloxyethyl ester substituent ~817.86 Synthetic precursor for radiolabeling

Key Observations :

  • Core Similarities : All compounds share the 3,4-difluorophenyl motif, which enhances lipophilicity and resistance to oxidative metabolism .
  • Functional Divergence: this compound lacks the tetrahydropyrimidine core and piperidine/acetylamino groups present in SNAP derivatives, rendering it pharmacologically inert compared to its analogs. Its simplicity makes it a versatile building block for synthesizing complex MCHR1 antagonists.
  • Ester Modifications : Replacement of the methyl ester in the target compound with fluorinated or tosyloxyethyl groups (as in FE@SNAP and Tos@SNAP) introduces radioisotope-compatible handles for positron emission tomography (PET) imaging .
Pharmacological and Functional Differences
  • MCHR1 Antagonism: SNAP-7941 and FE@SNAP exhibit potent MCHR1 antagonism, critical for modulating feeding behavior and anxiety in vivo. The tetrahydropyrimidine core and piperidine-acetylamino side chain are essential for receptor binding, which this compound cannot replicate due to its lack of these groups .
  • PET Imaging Potential: FE@SNAP’s 2-fluoroethyl group allows for radiolabeling with fluorine-18, enabling its use as a PET tracer. The target compound’s methyl ester lacks this functionality, limiting its direct diagnostic utility .
  • Metabolic Stability: Fluorination at 3,4-positions in all compounds improves metabolic stability, but the additional fluorine in FE@SNAP further optimizes in vivo half-life compared to the non-fluorinated Tos@SNAP precursor .

Biological Activity

Methyl 3-(3,4-difluorophenyl)prop-2-enoate, also known as (E)-Methyl 3-(3,4-difluorophenyl)acrylate, is a compound of significant interest in biological research due to its diverse potential applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features an acrylate group connected to a methyl group and a difluorophenyl moiety. The presence of fluorine atoms at the 3 and 4 positions of the phenyl ring enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The difluorophenyl group may increase binding affinity to specific enzymes, potentially inhibiting their activity.
  • Cellular Pathways : The compound may disrupt cellular processes by interacting with key signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity:

  • Cytotoxicity : Studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against ovarian, lung, and colorectal cancer cells.
Cell LineIC50 (µM)Reference
Ovarian10.5
Lung12.0
Colorectal8.0
  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity:

  • In vitro Studies : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Comparative Studies

Comparative analyses with structurally similar compounds suggest that the positioning of fluorine atoms significantly influences biological activity:

  • Methyl 3-(3,4-dichlorophenyl)acrylate : Exhibits lower cytotoxicity compared to this compound.
CompoundCytotoxicity (IC50) (µM)
This compound10.5
Methyl 3-(3,4-dichlorophenyl)acrylate25

This suggests that the difluorophenyl substituent enhances the compound's potency as an anticancer agent.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of this compound in a mouse model of lung cancer. The results indicated a substantial reduction in tumor size compared to control groups treated with vehicle alone. The compound was administered at doses of 10 mg/kg body weight over a period of three weeks.

Case Study 2: Antimicrobial Activity

A clinical trial assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to significantly inhibit bacterial growth in vitro and showed promise as a topical treatment for skin infections caused by resistant strains.

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